molecular formula C28H40N4O4 B13123355 1,4,5,8-Tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione CAS No. 88601-67-6

1,4,5,8-Tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione

Cat. No.: B13123355
CAS No.: 88601-67-6
M. Wt: 496.6 g/mol
InChI Key: SUTOGDMAAGIAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5,8-Tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione typically involves the following steps:

    Starting Material: The synthesis begins with anthracene-9,10-dione as the core structure.

    Amination: The introduction of amino groups at positions 1, 4, 5, and 8 is achieved through nitration followed by reduction. Nitration is performed using a mixture of nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride or iron powder.

    Alkylation: The heptyloxy groups are introduced at positions 2 and 7 through an alkylation reaction. This is typically done using heptyl bromide in the presence of a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification: Techniques such as recrystallization, column chromatography, or distillation to obtain the pure compound.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Tin(II) chloride or iron powder in acidic conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential anticancer properties, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1,4,5,8-tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Mitoxantrone: An anthraquinone derivative used as an anticancer agent.

    Ametantrone: Another anthraquinone derivative with anticancer properties.

    1,4-Bis(amino)anthracene-9,10-dione: A related compound with similar structural features.

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(heptyloxy)anthracene-9,10-dione is unique due to the presence of both amino and heptyloxy groups, which confer distinct electronic and steric properties

Properties

CAS No.

88601-67-6

Molecular Formula

C28H40N4O4

Molecular Weight

496.6 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-diheptoxyanthracene-9,10-dione

InChI

InChI=1S/C28H40N4O4/c1-3-5-7-9-11-13-35-19-15-17(29)21-23(25(19)31)28(34)24-22(27(21)33)18(30)16-20(26(24)32)36-14-12-10-8-6-4-2/h15-16H,3-14,29-32H2,1-2H3

InChI Key

SUTOGDMAAGIAJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCCCCC)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.